molecular formula C14H10F2OS B1649323 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS No. 1985607-83-7

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No. B1649323
M. Wt: 264.29
InChI Key: OBEXFUFBCNVOKB-UHFFFAOYSA-N
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Description

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound with the molecular formula C14H10F2OS . It is a white crystalline solid with unique chemical and physical properties . This compound is a part of the aromatic ring and contains a heterocyclic structure .


Synthesis Analysis

A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is described . The synthesis starts from 3,4-difluoro-2-methylbenzoic acid and uses diphenyl disulfide as an ideal sulfur source . This method effectively solves problems such as harsh reaction conditions and the use of odorous phenol, which may limit the known process in pilot plants .


Molecular Structure Analysis

The chemical structure of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol includes a difluoro and dibenzo[b,e]thiepin ring, which gives it the ability to selectively antagonize estrogen receptors . It is a hydrogen bond donor, so it can participate in the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has a density of 1.4±0.1 g/cm3, a boiling point of 379.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.2±3.0 kJ/mol, and the flash point is 183.3±27.9 °C . The compound has a molar refractivity of 68.1±0.3 cm3, and its polar surface area is 46 Å2 .

Scientific Research Applications

Enantiomer Resolution and Pharmaceutical Synthesis

  • Resolution of Isosteric Enantiomers: Sulfoxidation of a related compound, 6,11-dihydrodibenzo[b,e]thiepin-11-ol, allowed for the separation and resolution of its enantiomers. This process was crucial in the synthesis of the calcium channel blocker UK-74,756 (Kemp et al., 2001).

Synthesis Methodologies

  • Efficient Synthesis Techniques: A study on the synthesis of racemic baloxavir, which used 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol as an intermediate, demonstrated the effectiveness of solid acid catalysts under microwave conditions for enhancing yield and reducing reaction times (Wang et al., 2022).

Antidepressant Potential

  • Potential Antidepressants: Certain derivatives of 6,11-dihydrodibenzo[b,e]thiepin, structurally similar to 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, have been studied for their antidepressant properties and antimicrobial effects (Šindelář et al., 1990).

Anti-inflammatory Applications

  • Anti-inflammatory Activity: Research on acetic acid derivatives of tricyclic systems, including 6,11-dihydro-11-oxodibenzo[b,e]thiepin, highlighted their potential as anti-inflammatory agents. One of the compounds showed promise in both short- and long-term animal assays with low gastric irritation (Ackrell et al., 1978).

Antiviral Research

  • Dengue Virus Replication Inhibition: Dihydrodibenzo[b,e]thiepin derivatives, related to 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, were tested against dengue virus, with certain compounds showing effective antiviral properties (Mihai et al., 2019).

Safety And Hazards

The safety information for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The compound 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a key intermediate in the synthesis of Xofluza , an innovative Cap-dependent endonuclease inhibitor and one of the few drugs that can inhibit the proliferation of the influenza virus . Therefore, the future directions of this compound could be in the development of new antiviral drugs.

properties

IUPAC Name

7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6,14,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXFUFBCNVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227086
Record name 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

CAS RN

1985607-83-7
Record name 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985607-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 2
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 3
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 4
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 5
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Reactant of Route 6
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Citations

For This Compound
14
Citations
Z Zhou, Z Wang, J Kou, S Wu, J Zhang… - … Process Research & …, 2019 - ACS Publications
A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (1) is described. Starting with 3,4-difloro-2-methylbenzoic acid and using diphenyl disulfide as an ideal …
Number of citations: 9 pubs.acs.org
Y Wang, X Lv, Z Meng, Z Xu, Z Zheng, J Li, M Xue - Crystals, 2022 - mdpi.com
The compound (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is the …
Number of citations: 3 www.mdpi.com
J Wang, M Ru, Z Meng, Z Xu - E3S Web of Conferences, 2023 - e3s-conferences.org
Baloxavir marboxil is a novel anti-influenza drug with a unique mechanism of action that can effectively treat both type A and type B influenza. Key intermediate compound 7,8-difluoro-6,…
Number of citations: 2 www.e3s-conferences.org
P Cole - Drugs of the Future, 2018 - access.portico.org
Influenza represents an important risk to public health through both seasonal epidemics and occasional, potentially devastating pandemics. The efficacy of the treatments employed so …
Number of citations: 2 access.portico.org
M Divya, AK Pawar - Journal of Chemical Metrology, 2022 - acgpubs.org
For the quantification of contaminants in Baloxavir marboxil (BXML), a simple and accurate RP-HPLC method was established and validated. BXML is an antiviral agent used to treat …
Number of citations: 3 www.acgpubs.org
Z Wang, Z Zhou, J Kou, S Wu, Y Xu… - … Process Research & …, 2021 - ACS Publications
In this article, a robust and scalable process to prepare the key intermediate 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (1) for the …
Number of citations: 5 pubs.acs.org
Z Chen, S Wang, K Liu, R Zhang, Q Li, W Bian… - ACS …, 2022 - ACS Publications
Olaparib (Lynparza) is a potent, highly selective inhibitor of poly(ADP-ribose)polymerase enzymes, approved by the US FDA and EMA for the treatment of ovarian cancer. Herein, we …
Number of citations: 2 pubs.acs.org
G Liang, TK Hollis, CE Webster - Organometallics, 2018 - ACS Publications
The extreme π-loading of a (CCC-NHC) pincer Ta(V) bis(imido) complex was previously reported. This complex catalyzes the cyclization of α,ω-aminoalkenes (2,2-diphenylpent-4-en-1-…
Number of citations: 11 pubs.acs.org
W Wang, L Xiang, D Diaz-Dussan, J Zhang… - Chemistry of …, 2020 - ACS Publications
Biological tissues are capable of stiffening and self-healing as they are strained or damaged in order to preserve their integrity and functionalities. However, mimicking both strain-…
Number of citations: 27 pubs.acs.org
H Niemikoski, M Söderström, H Kiljunen… - Analytical …, 2020 - ACS Publications
Previously unknown phenylarsenic chemicals that originated from chemical warfare agents (CWAs) have been detected and identified in sediment samples collected from the vicinity of …
Number of citations: 14 pubs.acs.org

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